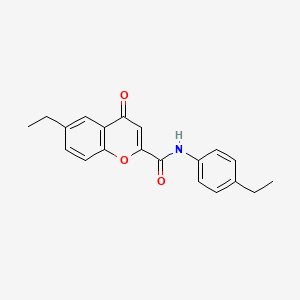

6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide

Beschreibung

6-Ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-based carboxamide derivative characterized by a 4-oxo-4H-chromene core substituted with an ethyl group at position 6 and an N-(4-ethylphenyl) carboxamide moiety. Chromene derivatives are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Eigenschaften

Molekularformel |

C20H19NO3 |

|---|---|

Molekulargewicht |

321.4 g/mol |

IUPAC-Name |

6-ethyl-N-(4-ethylphenyl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO3/c1-3-13-5-8-15(9-6-13)21-20(23)19-12-17(22)16-11-14(4-2)7-10-18(16)24-19/h5-12H,3-4H2,1-2H3,(H,21,23) |

InChI-Schlüssel |

KHDIQQYZDPKQAH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromen-2-carboxamid umfasst typischerweise die folgenden Schritte:

Bildung des Chromen-Kerns: Der Chromen-Kern kann über eine Pechmann-Kondensationsreaktion synthetisiert werden, bei der ein Phenol mit einem Ethylacetoacetat in Gegenwart eines starken Säurekatalysators wie Schwefelsäure reagiert.

Einführung der Carboxamidgruppe: Die Carboxamidgruppe wird durch Umsetzen des Chromen-Derivats mit einem geeigneten Amin, wie z. B. 4-Ethylphenylamin, unter Bedingungen eingeführt, die die Bildung der Amidbindung ermöglichen. Dies beinhaltet häufig die Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und DMAP (4-Dimethylaminopyridin).

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit befolgen. Dies könnte kontinuierliche Fließreaktoren und automatisierte Synthesesysteme umfassen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Ethylgruppen, eingehen, die zur Bildung von Aldehyden oder Carbonsäuren führen.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Chromenring angreifen und diese möglicherweise in einen Alkohol umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Reagenzien wie Salpetersäure (HNO₃) für die Nitrierung oder Brom (Br₂) für die Bromierung.

Hauptprodukte

Oxidation: Bildung von 6-Ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromen-2-carbonsäure.

Reduktion: Bildung von 6-Ethyl-N-(4-ethylphenyl)-4-hydroxy-4H-chromen-2-carboxamid.

Substitution: Bildung von Nitro- oder halogenierten Derivaten der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Neuroprotective Effects

The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine in the brain. This inhibition may help mitigate oxidative stress and cellular damage associated with neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

2. Antioxidant Activity

this compound demonstrates significant antioxidant properties, which are crucial for protecting cells from oxidative damage .

3. Anti-inflammatory Properties

Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for further research in inflammatory conditions .

4. Antimicrobial Activity

Some studies have indicated potential antimicrobial effects against various pathogens, although more research is needed to establish this activity conclusively .

Therapeutic Applications

The therapeutic potential of this compound has been explored in various contexts:

Neurodegenerative Diseases

The compound's ability to inhibit MAO-B positions it as a promising candidate for the treatment of neurodegenerative diseases. Research is ongoing to evaluate its efficacy in animal models and clinical trials .

Cancer Research

Chromene derivatives have been studied for their anticancer properties. The compound's ability to interact with key enzymes involved in cancer cell growth suggests potential applications in oncology . For instance, related compounds have shown cytotoxic activity against several cancer cell lines, indicating that this class of compounds may offer new avenues for cancer therapy .

Case Studies

Several studies have documented the biological activities and therapeutic potentials of this compound:

- Neuroprotective Study : A study demonstrated that this compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting its potential as a neuroprotective agent .

- Anticancer Evaluation : In vitro testing revealed that derivatives of chromene compounds exhibited cytotoxic effects on human prostate (PC-3) and lung (SK-LU-1) cancer cell lines, with some derivatives outperforming established chemotherapeutics like cisplatin .

- Antimicrobial Testing : Research indicated that related compounds showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .

Wirkmechanismus

The mechanism by which 6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with various molecular targets. The chromene core can interact with enzymes and receptors involved in oxidative stress and inflammation pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Vergleich Mit ähnlichen Verbindungen

6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide ()

- Core Structure : Identical chromene-2-carboxamide backbone.

- Substituents : Differs in the phenyl ring substitution (3-trifluoromethyl vs. 4-ethylphenyl).

- Meta-substitution (CF₃ at position 3) may disrupt molecular symmetry and hydrogen-bonding patterns compared to para-substitution (ethyl at position 4) in the target compound .

Imidazolidin-Dione Derivatives ()

5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3)

- Core Structure : Imidazolidin-2,4-dione (hydantoin) instead of chromene.

- Substituents : Shares the 4-ethylphenyl group but includes a 3-phenyl substituent.

- Biological Activity: Exhibits central nervous system (CNS) effects, possibly linked to antinociception.

- Synthesis : Synthesized via Strecker reaction with 70–74% yield, suggesting efficient preparation .

Butanoic Acid Derivatives ()

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-ethylphenyl)butanoic acid (Compound 6)

- Core Structure: Butanoic acid with a sulfanyl-carboxymethyl side chain.

- Substituents : Shares the 4-ethylphenyl group but lacks a carboxamide.

- Key Properties : Crystal structure resolved, highlighting hydrogen-bonding networks involving carboxylic acid and sulfanyl groups .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Biological Activity | Synthesis Yield | Key Properties |

|---|---|---|---|---|---|

| 6-Ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide | Chromene-2-carboxamide | 6-ethyl, N-(4-ethylphenyl) | Not reported | Not available | Carboxamide H-bond donor/acceptor |

| 6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide | Chromene-2-carboxamide | 6-ethyl, N-(3-CF₃-phenyl) | Not reported | Not available | High lipophilicity (CF₃) |

| 5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) | Imidazolidin-2,4-dione | 5-(4-ethylphenyl), 3-phenyl | CNS effects | 70–74% | Hydantoin ring H-bonding |

| 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-ethylphenyl)butanoic acid | Butanoic acid derivative | 4-(4-ethylphenyl), sulfanyl | Lead compound (structural) | Not specified | Resolved crystal structure |

Research Findings and Discussion

Substituent Effects

- Ethyl vs.

- Substituent Position : Para-substitution (4-ethylphenyl) in the target compound likely promotes planar molecular geometry, favoring interactions with flat biological targets compared to meta-substituted analogs .

Core Structure Impact

- Chromene vs. Imidazolidin-Dione : The chromene core’s conjugated system may enable UV absorption and fluorescence, useful in analytical studies, whereas the imidazolidin-dione core’s rigidity could enhance binding specificity to enzymes like cyclooxygenases .

- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound supports bidirectional hydrogen bonding, critical for crystal packing and target binding, whereas carboxylic acid groups (as in ) form stronger ionic interactions .

Biologische Aktivität

6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with a chromene backbone, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.

- Molecular Formula : CHNO

- Molecular Weight : 321.4 g/mol

- CAS Number : 874400-83-6

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study assessed the in vitro antimicrobial effectiveness of various derivatives, revealing that certain compounds had minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Chromene Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Derivative 1 | 0.22 | TBD | S. aureus |

| Derivative 2 | TBD | TBD | E. coli |

Anti-inflammatory Effects

Chromenes are known for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, such as COX and LOX, which play critical roles in inflammatory pathways. Compounds in this class have demonstrated efficacy in reducing inflammation in various models, suggesting potential therapeutic applications .

Anticancer Properties

The anticancer potential of chromene derivatives has been a focal point in medicinal chemistry. Studies have shown that these compounds can induce apoptosis in cancer cells via multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, compounds similar to this compound have been reported to exhibit IC values greater than 60 μM for cytotoxicity against several cancer cell lines, indicating a favorable therapeutic index .

Case Studies

-

In Vitro Study on Antimicrobial Efficacy

A study published in ACS Omega evaluated various chromene derivatives for their antimicrobial properties. The findings indicated that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like Ciprofloxacin . -

Mechanistic Studies on Anti-inflammatory Activity

Research has demonstrated that chromene derivatives can inhibit the NF-kB pathway, leading to reduced expression of inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages . This suggests a promising role for these compounds in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.